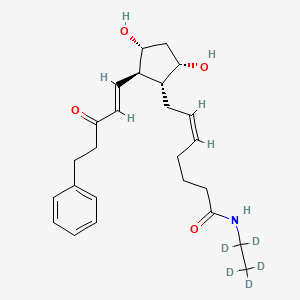

Glyceryl tri(dodecanoate-11,11,12,12,12-d5)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

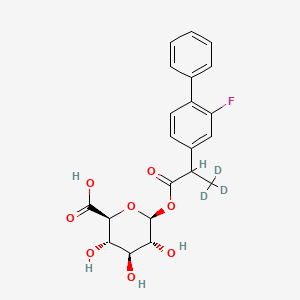

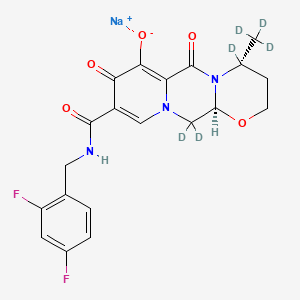

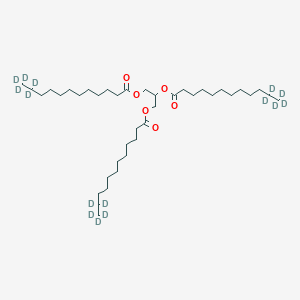

Glyceryl tri(dodecanoate-11,11,12,12,12-d5): is a synthetic compound that belongs to the class of glycerides. It is a triester formed from glycerol and deuterated dodecanoic acid (also known as lauric acid). The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(dodecanoate-11,11,12,12,12-d5) typically involves the esterification of glycerol with deuterated dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of glyceryl tri(dodecanoate-11,11,12,12,12-d5) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated dodecanoic acid.

Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.

Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Transesterification: Alcohols, catalysts such as sodium methoxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Glycerol and deuterated dodecanoic acid.

Transesterification: New esters and glycerol.

Oxidation: Oxidized derivatives of glyceryl tri(dodecanoate-11,11,12,12,12-d5).

Scientific Research Applications

Glyceryl tri(dodecanoate-11,11,12,12,12-d5) has a wide range of scientific research applications, including:

Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medical Research: Investigated for its potential use in drug delivery systems and as a model compound for studying lipid metabolism.

Industrial Applications: Utilized in the development of deuterated compounds for various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of glyceryl tri(dodecanoate-11,11,12,12,12-d5) is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows researchers to track the compound’s metabolic pathways and interactions within biological systems. The compound’s ester bonds can be hydrolyzed by enzymes such as lipases, releasing glycerol and deuterated dodecanoic acid, which can then be further metabolized.

Comparison with Similar Compounds

Glyceryl tri(dodecanoate):

Glyceryl tri(oleate): A triester formed from glycerol and oleic acid, used in similar applications but with different fatty acid composition.

Glyceryl tri(stearate): A triester formed from glycerol and stearic acid, used in various industrial and research applications.

Uniqueness: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) is unique due to its deuterium labeling, which makes it particularly valuable in analytical and metabolic studies. The presence of deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and NMR spectroscopy, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula |

C39H74O6 |

|---|---|

Molecular Weight |

654.1 g/mol |

IUPAC Name |

2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |

InChI |

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |

InChI Key |

VMPHSYLJUKZBJJ-NLBPYYKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.